molecular formula C7H15ClN4O4S B1682935 Tauromustine CAS No. 85977-49-7

Tauromustine

Número de catálogo: B1682935
Número CAS: 85977-49-7
Peso molecular: 286.74 g/mol
Clave InChI: RCLLNBVPCJDIPX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

    Tauromustine: es un compuesto de nitrosourea basado en taurina desarrollado como agente anticancerígeno.

  • Su estructura única combina la parte de taurina con un grupo de nitrosourea, lo que la distingue de otras nitrosoureas.
  • Métodos De Preparación

      Síntesis: Tauromustine se puede sintetizar a través de reacciones químicas que involucran taurina y un precursor de nitrosourea.

      Producción Industrial: Los detalles sobre los métodos de producción a escala industrial no están ampliamente disponibles en la literatura.

  • Análisis De Reacciones Químicas

      Reactividad: Tauromustine experimenta reacciones típicas de las nitrosoureas, incluyendo la alquilación del ADN y la formación de aductos covalentes con sitios nucleofílicos.

      Reactivos y Condiciones Comunes: Estas reacciones ocurren en condiciones suaves, a menudo en disolventes acuosos u orgánicos.

      Productos Principales: Los productos principales son los entrecruzamientos de ADN, lo que lleva al arresto del ciclo celular y la apoptosis.

  • Aplicaciones Científicas De Investigación

  • Mecanismo De Acción

      Alquilación del ADN: Tauromustine alquila el ADN en residuos de guanina, interrumpiendo la replicación y la transcripción del ADN.

      Arresto del Ciclo Celular: Induce el arresto del ciclo celular al interferir con la síntesis del ADN.

      Apoptosis: El compuesto desencadena las vías de muerte celular programada.

      Blancos Moleculares: El ADN y las proteínas asociadas son los principales blancos.

  • Comparación Con Compuestos Similares

      Características Únicas: La estructura de Tauromustine basada en taurina la diferencia de otras nitrosoureas como BCNU y CCNU.

      Compuestos Similares: Otras nitrosoureas (por ejemplo, carmustine, lomustine) comparten mecanismos similares pero carecen del componente de taurina.

    Propiedades

    IUPAC Name

    1-(2-chloroethyl)-3-[2-(dimethylsulfamoyl)ethyl]-1-nitrosourea
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H15ClN4O4S/c1-11(2)17(15,16)6-4-9-7(13)12(10-14)5-3-8/h3-6H2,1-2H3,(H,9,13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RCLLNBVPCJDIPX-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN(C)S(=O)(=O)CCNC(=O)N(CCCl)N=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H15ClN4O4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20235317
    Record name Tauromustine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20235317
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    286.74 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    85977-49-7
    Record name Tauromustine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=85977-49-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Tauromustine [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085977497
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Tauromustine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20235317
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name TAUROMUSTINE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/511F69K76Y
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Tauromustine
    Reactant of Route 2
    Tauromustine
    Reactant of Route 3
    Reactant of Route 3
    Tauromustine
    Reactant of Route 4
    Reactant of Route 4
    Tauromustine
    Reactant of Route 5
    Reactant of Route 5
    Tauromustine
    Reactant of Route 6
    Reactant of Route 6
    Tauromustine
    Customer
    Q & A

    Q1: How does Tauromustine interact with its target and what are the downstream effects?

    A1: this compound is a nitrosourea compound that exerts its antitumor activity primarily by alkylating DNA. [] This alkylation leads to DNA crosslinks, disrupting DNA function and ultimately triggering apoptosis (programmed cell death) in cancer cells. [] The alkylation occurs independently of the cell cycle, making this compound effective against a broader range of cancer cells. []

    Q2: What is the molecular formula and weight of this compound?

    A2: this compound has a molecular formula of C7H17ClN4O3S and a molecular weight of 284.77 g/mol.

    Q3: Is there any spectroscopic data available for this compound?

    A3: Yes, several studies have utilized analytical techniques to characterize this compound. One study employed high-performance liquid chromatography (HPLC) with UV detection at 235 nm for the determination of this compound in various matrices. [] Another study employed fluorimetry for quantifying this compound in formulations and biological fluids. []

    Q4: How stable is this compound in aqueous solutions?

    A4: The stability of this compound in aqueous solutions is pH-dependent. [] It degrades faster at higher pH values. The addition of cyclodextrins, particularly hydroxypropyl-alpha-cyclodextrin, has been shown to improve its stability in these solutions. []

    Q5: Are there specific storage conditions recommended for this compound formulations?

    A5: While specific recommendations may vary depending on the formulation, one study investigated the stability of this compound in aqueous solutions during preparation and storage. []

    Q6: What is known about the metabolism of this compound in different species?

    A6: this compound is primarily metabolized via demethylation and denitrosation pathways. [] The liver is the main site of metabolism, with cytochrome P450 (CYP) enzymes, particularly CYP3A, playing a significant role. [] The extent of metabolism varies across species, with mice exhibiting the highest metabolic rate followed by dogs, rats, and humans. []

    Q7: How is the denitrosation of this compound mediated?

    A7: Glutathione transferases (GSTs) in the liver cytosol are primarily responsible for the denitrosation of this compound. [] This process contributes to the inactivation of the drug. []

    Q8: Can plasma this compound levels be used to estimate tissue concentrations?

    A8: Research suggests a strong correlation between plasma and tumor tissue concentrations of this compound. [] This finding implies that plasma levels could potentially serve as a surrogate marker for tissue exposure.

    Q9: Are there any known mechanisms of resistance to this compound?

    A9: While specific resistance mechanisms for this compound have not been extensively characterized, its activity relies heavily on DNA alkylation. Therefore, mechanisms that alter drug metabolism, enhance DNA repair, or reduce cellular uptake could potentially contribute to resistance.

    Q10: What are the main toxicities associated with this compound?

    A11: Myelosuppression, particularly thrombocytopenia (low platelet count), is a significant dose-limiting toxicity associated with this compound. [] Other reported adverse effects include gastrointestinal toxicity, such as diarrhea, and the hand-foot syndrome. []

    Q11: Have any drug delivery strategies been investigated to improve the therapeutic index of this compound?

    A12: Yes, the use of degradable starch microspheres (DSM) in conjunction with hepatic arterial administration has been explored as a way to enhance the delivery of this compound and other nitrosourea drugs directly to liver tumors. [, ] This approach aims to increase drug concentration in the tumor while minimizing systemic exposure and potential side effects.

    Q12: What analytical methods are commonly used to measure this compound and its metabolites?

    A13: High-performance liquid chromatography (HPLC) [, , , ] and fluorimetric methods [] have been employed for the determination of this compound in various matrices, including plasma, urine, and formulations.

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.